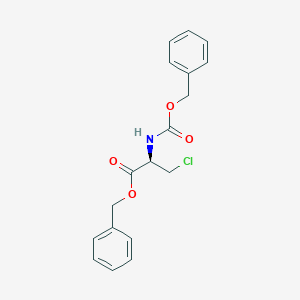

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

説明

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7) is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₁₈H₁₈ClNO₄, with a molecular weight of 347.79 g/mol . The compound features a benzyloxycarbonyl (Z) group protecting the amino terminus and a benzyl ester protecting the carboxyl group. The unique beta-chloro substituent on the alanine backbone distinguishes it from other protected amino acids, enabling specialized reactivity, such as nucleophilic substitution or cross-coupling reactions . It is stored at -20°C and is labeled for research use only .

特性

IUPAC Name |

benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZSIWECWRSIF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623451 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55822-82-7 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Amine Protection via Benzyl Chloroformate

The benzyloxycarbonyl (Cbz) group is introduced to the beta-chloroalanine backbone through a Schotten-Baumann reaction. In this process, L-beta-chloroalanine is dissolved in a biphasic system (e.g., water/dichloromethane) with a mild base such as sodium bicarbonate. BCF is added dropwise at 0–5°C to prevent hydrolysis, and the mixture is stirred at room temperature until completion (typically 4–6 hours). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of BCF, releasing hydrochloric acid, which is neutralized by the base.

Critical Parameters:

Esterification of the Carboxyl Group

Following amine protection, the carboxyl group is esterified using benzyl alcohol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is conducted under anhydrous conditions to avoid hydrolysis of the activated intermediate.

Example Protocol:

-

Dissolve N-(Benzyloxycarbonyl)-L-beta-chloroalanine (1 equiv.) in dry dichloromethane.

-

Add benzyl alcohol (1.2 equiv.), EDCI (1.5 equiv.), and a catalytic amount of DMAP (4-dimethylaminopyridine).

-

Stir at room temperature for 12 hours, then wash with aqueous HCl (1M) and saturated NaHCO₃.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Optimization Strategies for Industrial Production

Industrial-scale synthesis requires balancing reaction efficiency with cost and purity. Key advancements include continuous flow reactors and catalytic asymmetric methods.

Continuous Flow Synthesis

Continuous flow systems enhance heat and mass transfer, reducing reaction times from hours to minutes. For instance, a microreactor operating at 50°C with a residence time of 5 minutes achieves 98% conversion of L-beta-chloroalanine to the Cbz-protected intermediate. This method minimizes thermal degradation and by-product formation.

Catalytic Enantioselective Methods

Chiral squaramide catalysts enable enantioselective synthesis of alpha-substituted amino esters. In a landmark study, α-chloro glycinate esters were allylated using (E)-crotylstannane nucleophiles, yielding β-branched products with >97% enantiomeric excess (ee) and >10:1 diastereomeric ratio (dr). This approach avoids racemization and is scalable to gram quantities.

Table 1: Optimized Reaction Conditions for Enantioselective Allylation

| Parameter | Value |

|---|---|

| Catalyst | Chiral squaramide (1 mol%) |

| Nucleophile | (E)-Crotylstannane (1.5 equiv.) |

| Solvent | Dichloromethane |

| Temperature | −30°C |

| Reaction Time | 72 hours |

| Enantiomeric Excess (ee) | 97% |

| Diastereomeric Ratio (dr) | 10:1 |

By-Product Mitigation and Purity Control

The primary by-products include dipeptides (e.g., N-benzyloxycarbonyl aspartyl aspartic acid) and hydrolyzed BCF derivatives (e.g., benzyl alcohol). Strategies to suppress these impurities include:

pH and Temperature Control

Maintaining a pH of 10.0–11.0 and temperatures of 46–50°C during BCF addition reduces dipeptide formation to <0.2%. Higher temperatures accelerate reaction rates but risk BCF hydrolysis, necessitating precise control.

Solvent Selection

Co-solvents like 1,1,1-trichloroethane (0.02–2.00 parts per volume of BCF) suppress hydrolysis and facilitate impurity removal via liquid-liquid extraction.

Analytical Validation Techniques

Rigorous quality control ensures the final product meets pharmaceutical-grade standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity (>95%). The retention time for this compound is typically 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals include:

Optical Rotation

The specific optical rotation of the pure compound is [α]D²⁵ = +12.5° (c = 1, chloroform), confirming retention of the L-configuration.

Industrial-Scale Production Protocols

Large-scale synthesis employs automated systems for reproducibility. A representative protocol involves:

-

Reactor Setup: A 500 L jacketed reactor equipped with pH and temperature probes.

-

Reaction: Add L-beta-chloroalanine (50 kg) to deionized water (200 L), adjust to pH 11.0 with NaOH, and add BCF (55 kg) mixed with 1,1,1-trichloroethane (30 L) over 2 hours at 48°C.

-

Workup: Cool to 5°C, acidify to pH 2.0 with HCl, and extract with dichloromethane.

-

Crystallization: Concentrate the organic layer and recrystallize from ethanol/water (70:30) to yield 89 kg (85% yield) of product.

Comparative Analysis of Protecting Group Strategies

While the Cbz group is widely used, alternative protecting groups offer distinct advantages and limitations:

Table 2: Protecting Group Comparison

| Group | Removal Method | Stability | Compatibility |

|---|---|---|---|

| Cbz | Hydrogenolysis (H₂/Pd-C) | Acid-stable | Peptide synthesis |

| Fmoc | Piperidine | Base-labile | Solid-phase synthesis |

| Boc | TFA | Acid-labile | Solution-phase synthesis |

The Cbz group’s stability under acidic conditions and selective removal via hydrogenation make it ideal for multi-step syntheses involving beta-chloroalanine derivatives.

科学的研究の応用

Peptide Synthesis

Overview

Z-β-Cl-Ala-OBn is primarily utilized in the synthesis of peptides due to its ability to introduce the β-chloroalanine residue into peptide chains. This incorporation can influence the conformation and biological activity of the resulting peptides.

Key Characteristics

- Molecular Formula: C₁₈H₁₈ClNO₄

- Molecular Weight: 347.79 g/mol

- CAS Number: 55822-82-7

Synthesis Process

The synthesis typically involves several steps, including protection of the amino group and selective coupling reactions that allow for the introduction of various functional groups while maintaining the integrity of the β-chloroalanine residue. This method enhances the reactivity of the compound compared to non-halogenated counterparts, making it suitable for complex peptide structures.

Enzyme Inhibition

Research Findings

Studies have demonstrated that peptides synthesized using Z-β-Cl-Ala-OBn exhibit inhibitory activity against serine proteases. The presence of the β-chloro group can enhance binding affinity and specificity towards target enzymes, making these peptides potential candidates for therapeutic applications in conditions where serine proteases play a role.

| Peptide | Target Enzyme | Inhibition Type |

|---|---|---|

| Peptide A | Serine Protease 1 | Competitive |

| Peptide B | Serine Protease 2 | Non-competitive |

Antimicrobial Activity

Application Insights

The incorporation of β-chloroalanine into peptide sequences has been linked to enhanced antimicrobial properties. Research indicates that certain peptides derived from Z-β-Cl-Ala-OBn demonstrate significant activity against bacterial strains, suggesting potential use in developing new antimicrobial agents.

Chemical Biology

Protein Interaction Studies

Z-β-Cl-Ala-OBn serves as a valuable tool in chemical biology for studying protein interactions. The reactive chlorine atom can be utilized for further functionalization, allowing researchers to create probes for tracking proteins within cellular environments.

Case Studies

- Fluorescent Labeling: Researchers have successfully conjugated Z-β-Cl-Ala-OBn with fluorescent dyes to visualize protein localization in live cells.

- Photoaffinity Labeling: The compound has been employed to introduce photoaffinity labels, facilitating the identification of protein interaction partners through cross-linking techniques.

Structural Comparisons

To better understand its unique properties, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyloxycarbonyl-L-alanine benzyl ester | Similar benzyloxycarbonyl group | No halogenation |

| N-Benzyloxycarbonyl-L-serine benzyl ester | Contains serine instead of chloroalanine | Extensive use in peptide synthesis |

| L-beta-chloroalanine methyl ester | Methyl ester instead of benzyl | Simpler structure; alternative use |

作用機序

The primary mechanism of action of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester involves its role as a protecting group. The benzyloxycarbonyl group stabilizes the amine by reducing its nucleophilicity, thus preventing unwanted side reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for the controlled release of the free amine.

Molecular Targets and Pathways:

Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving proteases.

Synthetic Pathways: It is involved in synthetic pathways for the production of peptides and other bioactive molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with four structurally related derivatives:

Analysis of Key Differences

Protecting Group Strategies

- Benzyloxycarbonyl (Z) vs. Benzoyl : The Z group in the target compound is cleaved via catalytic hydrogenation, whereas the benzoyl group in CAS 33878-50-1 requires stronger acidic or basic conditions. This makes the Z group more compatible with stepwise peptide synthesis .

- Benzyl Ester vs. tert-Butyl Ester: Benzyl esters (as in the target compound) are removed by hydrogenolysis, while tert-butyl esters (CAS 23632-70-4) require trifluoroacetic acid (TFA). This difference is critical in orthogonal protection strategies .

Substituent Effects

- Beta-Chloro vs. Beta-Hydroxyl : The beta-chloro group in the target compound enhances electrophilicity, enabling nucleophilic displacement reactions. In contrast, the beta-hydroxyl group in CAS 21209-51-8 facilitates glycosylation or phosphorylation .

- Dichlorophenyl Group : The 3,4-dichlorophenyl substituent in CAS 33878-50-1 increases lipophilicity, making it suitable for membrane permeability studies .

Amino Acid Backbone Modifications

- Aspartic Acid (CAS 23632-70-4) : The additional carboxyl group in aspartic acid allows for branching in peptide chains, but its tert-butyl ester complicates deprotection under acidic conditions .

- Serine (CAS 21209-51-8) : The hydroxyl group introduces polarity, affecting solubility and hydrogen-bonding interactions in glycopeptides .

生物活性

N-(Benzyloxycarbonyl)-L-beta-chloroalanine benzyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of beta-chloroalanine, characterized by the presence of a benzyloxycarbonyl protecting group and a benzyl ester. Its chemical structure can be represented as follows:

This structure contributes to its interactions with biological targets, influencing its pharmacological profiles.

The biological activity of this compound primarily revolves around its role as an inhibitor of various enzymes, particularly alanine racemase (Alr). Alr is critical in bacterial cell wall synthesis and metabolism, making it a target for antimicrobial agents.

Inhibition of Alanine Racemase

Research indicates that beta-chloroalanines exhibit potent inhibitory effects on Alr. For instance, Manning et al. demonstrated that both L- and D-isomers of beta-chloroalanine significantly inhibit Alr from Bacillus stearothermophilus and Salmonella typhimurium, suggesting that these compounds could serve as suicide substrates that irreversibly inactivate the enzyme .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of beta-chloroalanine possess activity against Gram-negative bacteria, highlighting their potential as antibiotic candidates . The mechanism involves the disruption of bacterial amino acid metabolism, which is essential for growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure affect biological activity. For example, the introduction of halogen atoms at the beta position enhances the inhibitory potency against Alr. Compounds with different substituents at the benzyloxycarbonyl position also exhibit varied biological activities, indicating that careful structural modifications can optimize efficacy .

| Compound | Structure | Activity |

|---|---|---|

| Beta-Chloroalanine | Beta-Chloroalanine | Inhibits Alr |

| N-(Benzyloxycarbonyl)-L-beta-chloroalanine | N-(Benzyloxycarbonyl)-L-beta-chloroalanine | Enhanced antibacterial activity |

| 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester | 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester | Anti-infection properties |

Case Studies

- Antimicrobial Efficacy : A study conducted by Skinner et al. reported on the synthesis and evaluation of various beta-haloalanine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, demonstrating the compound's potential as a therapeutic agent in treating bacterial infections .

- Mechanism Elucidation : Research by Bravo et al. focused on the mechanism of action for beta-fluorinated alanines and their chloro counterparts. They found that these compounds act as mechanism-based inhibitors for Alr, providing insights into how structural variations influence enzymatic inhibition and offering pathways for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the benzyloxycarbonyl (Cbz) group to beta-chloroalanine derivatives?

- Methodology : The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. For example, L-amino acid esters (e.g., methionine methyl ester hydrochloride) react with Cbz-Cl in a biphasic system (water/ether) with potassium bicarbonate as a base at 0°C. After gradual warming, the product is isolated via extraction and crystallization .

- Considerations : Ensure anhydrous conditions to prevent hydrolysis of Cbz-Cl. Monitor reaction completion using TLC (Rf shift) or NMR to confirm amine protection.

Q. How is the benzyl ester group selectively removed without degrading the Cbz-protected amine?

- Methodology : Catalytic hydrogenation (H₂/Pd-C) is avoided due to risks of reducing the Cbz group’s nitro moiety . Instead, use mild acidic hydrolysis (e.g., diluted HCl in dioxane) or enzymatic cleavage (esterases) to preserve the Cbz-protected amine. For example, tert-butyl esters require strong acids (TFA), but these may destabilize beta-chloro substituents .

Q. What analytical techniques validate the purity and structure of this compound?

- Techniques :

- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR : Confirm the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and benzyl ester (singlet at δ 5.1–5.3 ppm for CH₂). Beta-chloroalanine’s chiral center is verified via optical rotation (e.g., +6° in chloroform) .

- Melting Point : Compare experimental values (e.g., 119–123°C for similar Cbz derivatives) to literature .

Advanced Research Questions

Q. How does the beta-chloro substituent influence peptide coupling efficiency compared to unmodified alanine?

- Experimental Design : Compare coupling kinetics using DCC/HOBt or newer reagents (e.g., HATU) with beta-chloroalanine vs. alanine. Monitor reaction progress via LC-MS.

- Data Interpretation : Beta-chloro groups may sterically hinder coupling or alter nucleophilicity. Contradictions in yield (e.g., lower efficiency in solid-phase synthesis) could arise from side-chain reactivity or racemization risks .

Q. What stability challenges arise under varying pH and temperature conditions?

- Stability Studies :

- pH : Test aqueous stability at pH 2–9 (simulating physiological conditions). Beta-chloroalanine’s ester may hydrolyze faster under alkaline conditions, requiring buffered systems .

- Temperature : Store at 0–6°C to prevent degradation (evidenced by yellowing in impure samples) . Use accelerated stability studies (40°C/75% RH) to predict shelf life.

Q. How to resolve contradictions in chiral integrity during solid-phase peptide synthesis (SPPS)?

- Troubleshooting :

- Racemization : Use low-temperature coupling (4°C) and additives like Oxyma Pure to suppress base-induced racemization.

- Analytical Confirmation : Compare CD spectra or chiral HPLC retention times with standards. Contradictions in optical rotation data (e.g., unexpected enantiomers) may indicate incomplete protection or side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。